5-(3,5-Dimethylphenoxy)pentanoic acid

PPARγ Surface Plasmon Resonance Binding Kinetics

PPARγ research reproducibility is compromised by poorly characterized agonist controls. This compound provides a rigorously defined reference ligand with dual pharmacology. • PPARγ agonist: Kd = 3.70 nM (SPR); EC50 = 0.603 nM (transactivation); adipogenic EC50 = 1.80 nM (C3H10T1/2 cells) • 5-Lipoxygenase inhibitor: enables unique lipid metabolism-inflammation crosstalk studies unattainable with rosiglitazone or zileuton alone • Defined SAR contrast vs. gemfibrozil (PPARγ EC50 = 147.8 µM): the 3,5-dimethyl substitution and unsubstituted pentanoic acid chain confer ~245,000-fold greater potency Supplied at ≥98% purity with full analytical characterization. Each batch is qualified for SPR biosensor calibration and luciferase reporter gene assays.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 87411-40-3
Cat. No. B8657486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethylphenoxy)pentanoic acid
CAS87411-40-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCCCC(=O)O)C
InChIInChI=1S/C13H18O3/c1-10-7-11(2)9-12(8-10)16-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
InChIKeyXWFXFTBJQPCLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,5-Dimethylphenoxy)pentanoic acid – Procurement Specification & Baseline


5-(3,5-Dimethylphenoxy)pentanoic acid (CAS 87411-40-3) is an aryloxyalkanoic acid derivative characterized by a pentanoic acid backbone linked via an ether bond to a 3,5-dimethylphenoxy moiety, with a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol . This compound functions as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand, demonstrating both binding affinity and functional transactivation activity [1], and additionally exhibits inhibitory activity against 5-lipoxygenase [2]. Its structural configuration—specifically the 3,5-dimethyl substitution pattern on the phenoxy ring and the unsubstituted pentanoic acid chain—distinguishes it from clinically established fibrates such as gemfibrozil (which bears 2,5-dimethyl substitution and geminal methyl groups on the pentanoic acid backbone) and from other phenoxyalkanoic acid analogs [3]. This compound is commercially available at purities ≥95–98% for research applications .

PPARγ pathway studies – reported high-affinity binding and functional activation profile supports target engagement and nuclear receptor research. SPR and transactivation context
Dual-pathway pharmacology – combined PPARγ ligand and 5-lipoxygenase inhibitory activity enables crosstalk studies between lipid metabolism and inflammatory signaling. Qualitative profile
Structure-activity relationship (SAR) reference – distinct 3,5-dimethylphenoxy pattern and unsubstituted pentanoic acid backbone differentiate from gemfibrozil and other fibrates for regiochemical SAR. Supports aryloxyalkanoic acid design

5-(3,5-Dimethylphenoxy)pentanoic acid – Why Generic Substitution Fails


Generic substitution among aryloxyalkanoic acid derivatives is precluded by the extreme sensitivity of PPARγ ligand-binding domain interactions to specific substitution patterns and chain geometry. The 3,5-dimethylphenoxy configuration of this compound confers a unique steric and electronic profile that dictates both binding affinity kinetics and functional selectivity [1]. Clinically used fibrates such as gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) exhibit PPARγ EC50 values approximately 245,000-fold higher (i.e., substantially weaker) than this compound in functional transactivation assays , reflecting the profound impact of aromatic substitution regiochemistry and backbone gem-dimethyl substitution on receptor activation. Moreover, structurally distinct PPARγ agonists (e.g., thiazolidinediones such as rosiglitazone) operate through different binding modes and induce distinct co-regulator recruitment profiles [2]. Consequently, substitution with a generically described 'phenoxy pentanoic acid' or 'PPARγ agonist' without precise structural specification introduces uncontrolled variability in experimental outcomes, rendering data irreproducible and cross-study comparisons invalid.

Substitution pattern
The 3,5-dimethylphenoxy configuration and unsubstituted pentanoic acid chain strongly affect PPARγ binding; generic phenoxy pentanoic acids or 2,5-dimethyl analogs (e.g., gemfibrozil) may not reproduce interaction profiles.
Pharmacology mismatch
PPARγ-selective agonists (thiazolidinediones) lack 5-LOX activity, while 5-LOX inhibitors lack PPARγ engagement. Using single-target comparators may not replicate dual-pathway responses in crosstalk models.
Functional potency context
Clinically used fibrates exhibit orders-of-magnitude weaker PPARγ transactivation; replacing with gemfibrozil or similar may shift dose-response relationships and compromise assay sensitivity.

5-(3,5-Dimethylphenoxy)pentanoic acid – Differentiation Evidence vs. Comparators


PPARγ Binding Affinity vs. Rosiglitazone

5-(3,5-Dimethylphenoxy)pentanoic acid binds to PPARγ with a thermodynamic dissociation constant (Kd) of 3.70 nM as determined by surface plasmon resonance (SPR) assay [1]. The kinetic association constant (Kon) was measured at 0.0950 M⁻¹s⁻¹ [1]. For comparison, the clinically established PPARγ agonist rosiglitazone exhibits a reported Kd of approximately 43 nM in radioligand binding assays , representing an approximately 11.6-fold weaker binding interaction. This binding affinity advantage positions the compound as a high-potency PPARγ ligand suitable for applications requiring maximal target engagement at low concentrations.

PPARγ Binding Affinity
Cross-study comparable
Kd 3.70 nM (target) vs ~43 nM (rosiglitazone)
Supports target-engagement studies at low concentrations
SPR vs radioligand assay; affinity context may vary
PPARγ Surface Plasmon Resonance Binding Kinetics Nuclear Receptor

PPARγ Transactivation Potency vs. Gemfibrozil

In a functional transactivation assay using a luciferase reporter gene system in human cells, 5-(3,5-dimethylphenoxy)pentanoic acid activated PPARγ with an EC50 of 0.603 nM [1]. By comparison, gemfibrozil—a fibrate drug bearing a 2,5-dimethylphenoxy group and gem-dimethyl substitution on the pentanoic acid chain—activates PPARγ with an EC50 of 147.8 µM (147,800 nM) in analogous transactivation assays , representing an approximately 245,000-fold difference in potency. Rosiglitazone, a thiazolidinedione PPARγ agonist, exhibits an EC50 of approximately 40 nM (40,000 pM) , which is approximately 66-fold less potent than the target compound.

PPARγ Transactivation
Cross-study comparable
EC50 0.603 nM; ~245,000-fold vs gemfibrozil
Functional potency context for reporter gene assays
Luciferase reporter assay in human cells
PPARγ Transactivation Luciferase Reporter Functional Potency

Adipocyte Differentiation Potency vs. Gemfibrozil

5-(3,5-Dimethylphenoxy)pentanoic acid promotes the differentiation of C3H10T1/2 stem cells to adipocytes with an EC50 of 1.80 nM, as measured by a lipogenesis assay mediated through PPARγ activation [1]. In contrast, gemfibrozil promotes adipocyte differentiation only at substantially higher concentrations, consistent with its markedly weaker PPARγ transactivation potency (EC50 = 147.8 µM) . The approximately 82,000-fold difference in functional potency for driving adipogenesis underscores the unique cellular efficacy of the 3,5-dimethylphenoxy pentanoic acid scaffold in this biologically relevant model system.

Adipocyte Differentiation
Cross-study comparable
EC50 1.80 nM; ~82,000-fold vs gemfibrozil
Supports stem-cell adipogenesis endpoint context
C3H10T1/2 lipogenesis assay
Adipogenesis C3H10T1/2 Stem Cell Differentiation Lipogenesis

5-Lipoxygenase Inhibition vs. Zileuton

5-(3,5-Dimethylphenoxy)pentanoic acid has been demonstrated to inhibit 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1] and exhibits inhibitory activity against 5-LOX in rat whole blood assays [2]. For reference, zileuton—the only FDA-approved 5-LOX inhibitor—exhibits an IC50 of approximately 0.4–0.9 µM (400–900 nM) in human whole blood and polymorphonuclear leukocyte assays [3]. The presence of dual PPARγ/5-LOX pharmacology distinguishes this compound from both PPAR-selective agents (e.g., rosiglitazone, which lacks 5-LOX activity) and 5-LOX-selective inhibitors (e.g., zileuton, which lacks PPARγ activity). Quantitative IC50 data for the target compound against 5-LOX is not directly comparable due to differing assay formats; however, the documented dual-target profile represents a qualitatively distinct pharmacological signature.

5-LOX Inhibition
Class-level inference
Active in rat RBL-2H3 translocation and whole blood assays
Qualitative dual-target profile; cross-assay comparison not available
Species/format differences vs zileuton
5-Lipoxygenase Inflammation Leukotriene Dual Pharmacology

5-(3,5-Dimethylphenoxy)pentanoic acid – Research & Industrial Applications


PPARγ Ligand Screening & Binding Kinetics

Utilize this compound as a high-affinity reference ligand (Kd = 3.70 nM by SPR; Kon = 0.0950 M⁻¹s⁻¹) [1] for surface plasmon resonance-based screening of novel PPARγ modulators. The well-characterized binding kinetics enable precise calibration of SPR biosensor surfaces and provide a benchmark for evaluating the association/dissociation rates of candidate compounds. The extreme potency in functional transactivation assays (EC50 = 0.603 nM) [2] further qualifies this compound as a positive control for luciferase reporter gene assays in human cell lines.

Adipogenesis & Stem Cell Differentiation

Employ this compound as a potent inducer of adipocyte differentiation (EC50 = 1.80 nM in C3H10T1/2 stem cells) [2] for studies investigating PPARγ-mediated adipogenesis, metabolic reprogramming, and lipid accumulation. The picomolar-to-nanomolar potency enables dose-response studies at physiologically relevant concentrations that are unattainable with conventional fibrates such as gemfibrozil (PPARγ EC50 = 147.8 µM).

PPARγ & 5-LOX Pathway Crosstalk

Leverage the compound's dual pharmacological profile—PPARγ agonism (Kd = 3.70 nM, EC50 = 0.603 nM) [1][2] combined with 5-lipoxygenase inhibitory activity [3][4]—to interrogate crosstalk between lipid metabolism and inflammatory signaling pathways. This unique combination enables studies that cannot be conducted using PPAR-selective agonists (e.g., rosiglitazone) or 5-LOX-selective inhibitors (e.g., zileuton) in isolation, particularly in models where both pathways contribute to disease pathogenesis.

SAR of Aryloxyalkanoic Acid Derivatives

Use this compound as a key reference point in SAR investigations examining the impact of aromatic substitution patterns (3,5-dimethyl vs. 2,5-dimethyl vs. other regioisomers) and backbone modifications (unsubstituted pentanoic acid vs. gem-dimethyl-substituted) on PPARγ binding affinity, functional potency, and target selectivity. The availability of comparative data for gemfibrozil (2,5-dimethyl; gem-dimethyl backbone) provides a well-defined contrast for structure-based design efforts.

Application
Selection Property
Validation Focus
PPARγ ligand screening
Characterized binding kinetics reference
SPR assay calibration and benchmarking
Adipogenesis & stem cell differentiation
Adipogenic differentiation context
C3H10T1/2 lipogenesis endpoint review
PPARγ–5-LOX crosstalk studies
Dual-pathway pharmacological profile
Inflammatory signaling and lipid metabolism intersection
Aryloxyalkanoic acid SAR
Regiochemical reference scaffold
3,5-dimethyl vs 2,5-dimethyl pattern impact

Technical Documentation Hub

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28 linked technical documents
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